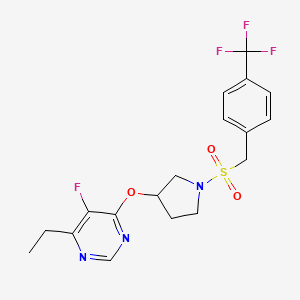
4-Ethyl-5-fluoro-6-((1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-Ethyl-5-fluoro-6-((1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine" is a pyrimidine derivative, which is a class of compounds known for their diverse range of biological activities. Pyrimidine derivatives have been extensively studied for their potential as therapeutic agents, including antioxidant properties and antiulcer activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves nucleophilic substitution reactions, as seen in the synthesis of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives, which were obtained by reacting ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate with various substituted sulfonyl chlorides . Another example is the Biginelli reaction, a three-component cyclocondensation, which was used to synthesize ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . These methods highlight the versatility of pyrimidine synthesis, allowing for the introduction of various functional groups that can modulate the compound's biological activity.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can significantly influence their biological activity. For instance, the crystal structure analysis of certain polysubstituted pyridines revealed nearly planar structures stabilized by various intermolecular interactions such as C-H...O, C-H...F, and C-H...π interactions . These interactions can affect the compound's stability and reactivity, which are crucial for its biological function.
Chemical Reactions Analysis
Pyrimidine derivatives can participate in a range of chemical reactions. The presence of functional groups such as sulfonyl, benzyloxy, and fluorine atoms can lead to interactions with biological targets or other molecules. For example, the antioxidant activity of some pyrimidine derivatives is attributed to their ability to scavenge free radicals, as demonstrated by the DPPH assay . Additionally, the antiulcer properties of certain pyrimidine derivatives are related to their inhibition of H+/K(+)-ATPase, which is a key enzyme in gastric acid secretion .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like trifluoromethyl groups can increase the compound's lipophilicity, potentially affecting its absorption and distribution in biological systems. The characterization of these compounds typically involves techniques like IR, NMR, LC/MS, and elemental analysis, which provide detailed information about their structure and purity .
Aplicaciones Científicas De Investigación
Herbicidal Applications
4-Ethyl-5-fluoro-6-((1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine and its derivatives have been explored for their potential use in agriculture as herbicides. Research indicates that sulfonylureas derived from trifluoromethylpyrimidines with specific substituents show selective herbicidal activity in crops like cotton and wheat (Hamprecht, Mayer, Westphalen, & Walter, 1999).
Synthetic Chemistry
This compound is involved in the synthesis of various sulfonyl, iminosulfonyl, sulfamide, or phosphonyl derivatives, which are important in the development of new chemical entities. This involves 1,3-dipolar cycloaddition reactions and is crucial in the exploration of new pharmaceuticals and materials (Markitanov et al., 2016).
Antimicrobial and Antifungal Agents
Some derivatives of this compound have shown promising results as antibacterial and antifungal agents. For example, certain pyrimidine derivatives have demonstrated efficacy against various microbial strains, indicating their potential as novel antimicrobial agents (Tiwari et al., 2018).
Antitumor Activities
Derivatives of this compound have been explored for their potential as antitumor drugs. Research into sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard indicates potential for developing potent antitumor agents with lower toxicity (Huang, Lin, & Huang, 2001).
Role in Synthesis of Novel Drugs
The compound plays a significant role in the synthesis of new drug molecules. For example, it is involved in the synthesis of novel antifungal agents like voriconazole, demonstrating the versatility of this compound in pharmaceutical chemistry (Butters et al., 2001).
Malaria Treatment Research
Studies on trifluoromethyl-substituted pyridine and pyrimidine analogues have highlighted compounds like JPC-3210, involving derivatives of this compound, for their potential in malaria treatment and prevention (Chavchich et al., 2016).
Propiedades
IUPAC Name |
4-ethyl-5-fluoro-6-[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]pyrrolidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F4N3O3S/c1-2-15-16(19)17(24-11-23-15)28-14-7-8-25(9-14)29(26,27)10-12-3-5-13(6-4-12)18(20,21)22/h3-6,11,14H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUFIWAQPPHMJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F4N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

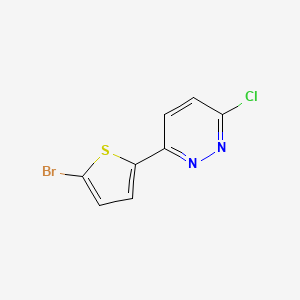
![2,3-Dimethoxy-N-[1-(oxan-4-YL)pyrazol-4-YL]benzamide](/img/structure/B3008457.png)

![3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid](/img/structure/B3008460.png)

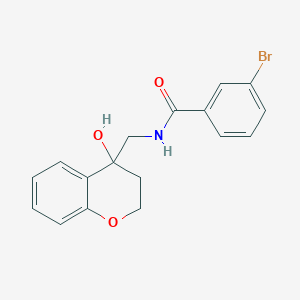
![1-[4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B3008463.png)
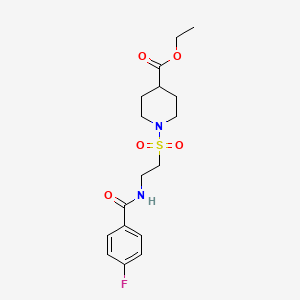
![1-[(Tetrahydro-2H-pyran-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3008466.png)
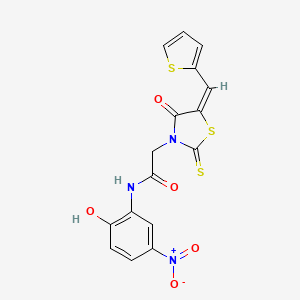
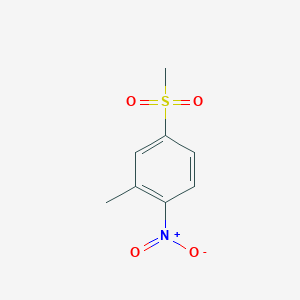
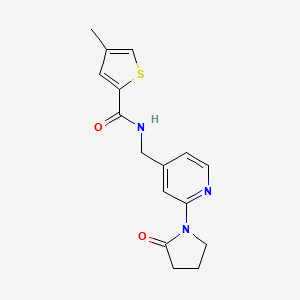
![N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008473.png)
